(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and an isoxazole ring . These groups are common in medicinal chemistry and are often found in bioactive compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole and isoxazole rings, which can be achieved through various methods including cyclization reactions . The attachment of the cyclopropyl groups and the piperidine ring would likely involve standard coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and isoxazole rings, both of which are heterocyclic compounds containing nitrogen and oxygen atoms . The cyclopropyl groups and the piperidine ring would add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present. The oxadiazole and isoxazole rings, for example, might undergo reactions with nucleophiles or electrophiles depending on their substitution patterns .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might increase its polarity, affecting its solubility in various solvents .Scientific Research Applications
Synthesis and Biological Activity
Compounds featuring oxadiazole and piperidinyl groups have been synthesized and evaluated for their biological activities, including antiproliferative, anticancer, antimicrobial, and enzyme inhibition properties. These studies highlight the versatility and potential of such compounds in drug development and therapeutic applications.
Antiproliferative Activity : A novel bioactive heterocycle with structural elements similar to the query compound was synthesized and evaluated for its antiproliferative activity. The molecule exhibited stability due to intra and intermolecular hydrogen bonds, as well as interactions analyzed through Hirshfeld surface analysis (Benaka Prasad et al., 2018).
Anticancer and Antimicrobial Agents : New 1,3-oxazole clubbed with pyridyl-pyrazolines were synthesized, showing significant anticancer activity against a panel of 60 cancer cell lines and antimicrobial activities. This indicates the potential of oxadiazole derivatives in combating various diseases (Katariya et al., 2021).
Antimicrobial Activity : Another study synthesized oxime derivatives of difluorophenyl piperidinyl methanone, demonstrating good antimicrobial activity against bacterial and fungal strains. This showcases the antimicrobial potential of compounds with piperidinyl groups (Mallesha & Mohana, 2014).
Metabotropic Glutamate Receptor Modulation : A specific compound, ADX47273, was identified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), showing promise in antipsychotic-like and procognitive activities. This suggests potential applications in treating neurological disorders (Liu et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(14-9-15(24-20-14)12-3-4-12)22-7-1-2-11(10-22)8-16-19-17(21-25-16)13-5-6-13/h9,11-13H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPJDOVOIXEANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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